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Compound of Interest

Compound Name: N-Ethyl-desoxy-veratramine

Cat. No.: B15295983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of N-
Ethyl-desoxy-veratramine, a derivative of the naturally occurring steroidal alkaloid,

veratramine. As a member of the Veratrum alkaloid family, which is known for a range of

biological activities, understanding the fundamental properties of this specific derivative is

crucial for its potential development and application in research and pharmacology. This

document outlines its chemical identity, and known physicochemical parameters, and provides

standardized experimental protocols for their determination. Furthermore, it visualizes key

experimental workflows and the biological context of the parent compound, veratramine.

Core Physicochemical Characteristics
A summary of the key physicochemical data for N-Ethyl-desoxy-veratramine is presented

below. It is important to note that while some properties have been computationally predicted,

experimental determination for certain parameters is not readily available in public literature.
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Property Value Source

Molecular Formula C₂₉H₄₃N PubChem

Molecular Weight 405.7 g/mol PubChem

Chemical Structure

2-[1-(10,11b-dimethyl-

1,2,3,4,6,6a,11,11a-

octahydrobenzo[a]fluoren-9-

yl)ethyl]-1-ethyl-5-

methylpiperidine

LGC Standards

XLogP3-AA (Lipophilicity) 7.7 PubChem (Computed)

Hydrogen Bond Donor Count 0 PubChem (Computed)

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)

Rotatable Bond Count 4 PubChem (Computed)

Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties

are outlined below. These protocols are based on standard laboratory practices for organic

compounds and alkaloids.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:
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Sample Preparation: A small amount of finely powdered, dry N-Ethyl-desoxy-veratramine is

packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is

used.

Procedure:

A preliminary rapid heating run is performed to determine an approximate melting range.

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-

2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated

melting point.

The temperature at which the first liquid appears (onset) and the temperature at which the

entire sample becomes liquid (clear point) are recorded as the melting range.

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Impurities tend to depress and broaden the melting range. A mixed melting point

determination with a known standard can be used for identity confirmation.
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Caption: Mixed Melting Point Analysis Workflow.
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Solubility Determination
Determining the solubility of N-Ethyl-desoxy-veratramine in various solvents is essential for

formulation and in vitro assay development.

Methodology (Shake-Flask Method):

Solvent Selection: A range of aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) and relevant organic

solvents (e.g., ethanol, DMSO, methanol, acetonitrile) are chosen.

Procedure:

An excess amount of N-Ethyl-desoxy-veratramine is added to a known volume of the

selected solvent in a sealed container.

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25

°C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

The suspension is then filtered or centrifuged to separate the undissolved solid.

Analysis: The concentration of N-Ethyl-desoxy-veratramine in the clear supernatant is

quantified using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Data Reporting: Solubility is expressed in units of mg/mL or mol/L.

pKa Determination
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of

a molecule at different pH values, which influences its absorption, distribution, metabolism, and

excretion (ADME) properties.

Methodology (Potentiometric Titration):

Sample Preparation: A precise amount of N-Ethyl-desoxy-veratramine is dissolved in a

suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or

ethanol) if the aqueous solubility is low.
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Titration:

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while

monitoring the pH using a calibrated pH meter.

The pH is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Alternative Methods: For compounds with low solubility, methods such as UV-Vis

spectroscopy, capillary electrophoresis, or nuclear magnetic resonance (NMR) spectroscopy

can also be employed to determine the pKa by measuring changes in the spectrum as a

function of pH.

Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a novel compound like N-Ethyl-desoxy-veratramine.
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Caption: Physicochemical Characterization Workflow.

Biological Context: The Hedgehog Signaling
Pathway
While specific biological data for N-Ethyl-desoxy-veratramine is not currently available, its

parent compound, veratramine, is known to be an antagonist of the Hedgehog (Hh) signaling

pathway.[1][2] This pathway is crucial in embryonic development and its aberrant activation is

implicated in several types of cancer. The antagonism of this pathway by veratramine provides

a significant area of interest for the investigation of its derivatives.
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Caption: Hedgehog Signaling Pathway Antagonism.
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This guide serves as a foundational resource for researchers interested in N-Ethyl-desoxy-
veratramine. The provided protocols and contextual information are intended to facilitate

further investigation into the properties and potential applications of this and related

compounds. As with any scientific endeavor, experimental validation of all parameters is

strongly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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